Cas no 87-48-9 (5-bromo-2,3-dihydro-1H-indole-2,3-dione)

5-bromo-2,3-dihydro-1H-indole-2,3-dione structure
87-48-9 structure
Product Name:5-bromo-2,3-dihydro-1H-indole-2,3-dione
CAS No:87-48-9
MF:C8H4BrNO2
MW:226.026861190796
MDL:MFCD00005719
CID:34419
PubChem ID:6889
Update Time:2025-07-19

5-bromo-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 5-Bromoindoline-2,3-dione
    • 5-Bromoisatine
    • 5-bromo-1H-indole-2,3-dione
    • 5-Bromoisatin
    • 5-Bromoindole-2.3-dione
    • 1H-Indole-2,3-dione,5-bromo
    • 5-Bromisatin
    • 5-Bromisatin [Czech]
    • 5-bromo-1,3-dihydro-indol-2-one
    • 5-bromo-2,3-dihydro-1H-indole-2,3-dione
    • 5-Bromoindole-2,3-dione
    • 5-monobromoisatin
    • INDOLE-2,3-DIONE,5-BROMO
    • Isatin,5-bromo
    • 5-Bromo-2,3-indolinedione
    • Isatin, 5-bromo-
    • 1H-Indole-2,3-dione, 5-bromo-
    • Bromoisatin
    • 5-bromo-2-hydroxy-3H-indol-3-one
    • INDOLE-2,3-DIONE, 5-BROMO-
    • MBVCESWADCIXJN-UHFFFAOYSA-N
    • 5-bromo-isatin
    • 5-bromo isatin
    • PubChem1666
    • Indole-2, 5-bromo-
    • 1H-Indole-
    • FT-0620163
    • 5-Bromo -1H-indole-2,3-dione
    • 87-48-9
    • NSC-4980
    • CHEBI:149786
    • AKOS002375882
    • BRN 0383760
    • 5-bromo-1H-indole-2,3dione
    • A842244
    • LS-83023
    • F0900-5717
    • B1566
    • W-104018
    • 1H-Indole-2, 5-bromo-
    • CS-W007383
    • 5-bromoindoline-2,3-dione;5-Bromoisatin
    • SB66105
    • CHEMBL115897
    • EINECS 201-747-7
    • FS-2520
    • Isatin-based compound, 34
    • NSC4980
    • AC-14581
    • EN300-18123
    • DTXSID30236037
    • BCP04280
    • STL140691
    • SCHEMBL136581
    • BB 0258954
    • SR-01000402436-1
    • STK364356
    • STR04158
    • 5-21-10-00264 (Beilstein Handbook Reference)
    • BDBM22814
    • AM808100
    • F11278
    • SR-01000402436
    • WLN: T56 BMVVJ GE
    • 5-Bromo-1H-indole-2,3-dione #
    • MFCD00005719
    • 5-Bromoisatin, technical grade, 90%
    • Z57833927
    • NSC 4980
    • AKOS000200674
    • C8H4BrNO2
    • 5-Bromo-1H-indole-2,3-dione (ACI)
    • Indole-2,3-dione, 5-bromo- (7CI, 8CI)
    • Isatin, 5-bromo- (6CI)
    • MFCD00149345
    • NS00039198
    • DB-026328
    • MDL: MFCD00005719
    • Inchi: 1S/C8H4BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
    • InChI Key: MBVCESWADCIXJN-UHFFFAOYSA-N
    • SMILES: O=C1C(=O)C2C(=CC=C(C=2)Br)N1
    • BRN: 0383760

Computed Properties

  • Exact Mass: 224.94300
  • Monoisotopic Mass: 224.942541
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Color/Form: Yellow crystals
  • Density: 1.7498 (rough estimate)
  • Melting Point: 247-252 °C (lit.)
  • Boiling Point: 136
  • Flash Point: 37
  • Refractive Index: 1.6120 (estimate)
  • Solubility: Soluble in N,N dimethylformamide.
  • PSA: 46.17000
  • LogP: 1.72190
  • Solubility: Not determined

5-bromo-2,3-dihydro-1H-indole-2,3-dione Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H315,H318,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:2811
  • WGK Germany:2
  • Hazard Category Code: 37/38-41
  • Safety Instruction: S26-S36/39-S37/39
  • RTECS:NL7875000
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R37/38; R41

5-bromo-2,3-dihydro-1H-indole-2,3-dione Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-bromo-2,3-dihydro-1H-indole-2,3-dione Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Potassium carbonate Solvents: Dimethylformamide ;  rt → 50 °C; 0.5 h, 50 °C
Reference
Copper-catalyzed base-accelerated direct oxidation of C-H bond to synthesize benzils, isatins, and quinoxalines with molecular oxygen as terminal oxidant
Yu, Jing-Wen; et al, Tetrahedron Letters, 2015, 56(12), 1575-1580

Production Method 2

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide ,  2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  7 h, 30 °C
Reference
Facile synthesis of isatins by direct oxidation of indoles and 3-iodoindoles using NIS/IBX
Chandra, Ajeet; et al, Tetrahedron, 2019, 75(14), 2169-2174

Production Method 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  10 - 15 min, 0 °C
Reference
Discovery of 3-Hydroxy-3-phenacyloxindole Analogues of Isatin as Potential Monoamine Oxidase Inhibitors
Tripathi, Rati K. P.; et al, ChemMedChem, 2016, 11(1), 119-132

Production Method 4

Reaction Conditions
1.1 Reagents: Tribromoisocyanuric acid Solvents: Trifluoroacetic acid ;  0.5 h, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  cooled
Reference
Tribromoisocyanuric acid in trifluoroacetic acid: an efficient system for smooth brominating of moderately deactivated arenes
de Almeida, Leonardo S.; et al, Synlett, 2013, 24(5), 603-606

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  10 s
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Reference
A comparative study between microwave and conventional syntheses of dihydropyrazinones and bis[benzoyl] ketones
Hossain, Mohammad Mamun; et al, Journal of the Bangladesh Chemical Society, 2009, 22(1), 9-17

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: 1,2-Dichloroethane ;  2.5 h, 80 °C
Reference
Use of pyridinium chlorochromate and reusable polyaniline salt catalyst combination for the oxidation of indoles
Kumar, Chebolu Naga Sesha Sai Pavan; et al, Synlett, 2008, (13), 2023-2027

Production Method 7

Reaction Conditions
1.1 Reagents: Hexylamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Bis(dibenzylideneacetone)palladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran
1.2 Reagents: Potassium fluoride Solvents: Tetrahydrofuran
1.3 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
1.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  5 h, 60 °C
Reference
A Palladium-Catalyzed Double Carbonylation Approach to Isatins from 2-Iodoanilines
Laursen, Simon R.; et al, European Journal of Organic Chemistry, 2016, 2016(10), 1881-1885

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ,  Water ;  2 - 4 h, 50 °C
Reference
An efficient synthesis of versatile synthon 3-chlorooxindoles with NaCl/oxone
Lakshmi Reddy, Vanammoole; et al, New Journal of Chemistry, 2018, 42(24), 20152-20155

Production Method 9

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  60 - 70 °C
1.2 Reagents: Sulfuric acid ;  70 - 80 °C
1.3 Reagents: Water
Reference
New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies
Sharma, Pankaj; et al, European Journal of Medicinal Chemistry, 2016, 122, 584-600

Production Method 10

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  95 °C; 95 °C → rt
1.2 Reagents: Sulfuric acid ;  50 - 75 °C; 75 °C → 80 °C; 30 min, 80 °C
Reference
Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation
Zhang, Qian; et al, European Journal of Medicinal Chemistry, 2018, 156, 800-814

Production Method 11

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Iodine ;  5 min, 120 °C
1.2 Reagents: Ammonium persulfate ;  10 min, 120 °C
Reference
Iodine and ammonium persulfate mediated activation of DMSO: an approach to N-formylation of amides and synthesis of isatins
Bhat, Showkat Ahmad; et al, Organic & Biomolecular Chemistry, 2022, 20(42), 8197-8202

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
The reaction of N-aryl nitrones with dichloroketene: a new synthesis of isatins
Baker, A. D.; et al, Tetrahedron Letters, 1978, (3), 215-18

Production Method 13

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dichloromethane ;  75 min, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
Reference
Ylide mediated carbonyl homologations for the preparation of isatin derivatives
Lollar, Christina T.; et al, Organic & Biomolecular Chemistry, 2014, 12(3), 406-409

Production Method 14

Reaction Conditions
1.1 Reagents: Water Solvents: Methanol ,  Water
Reference
Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles
Parrick, John; et al, Journal of the Chemical Society, 1989, (11), 2009-15

Production Method 15

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Solvents: Tetrahydrofuran ;  24 h, 1 atm, 50 °C
Reference
Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles
Wei, Wen-Ting; et al, Synlett, 2017, 28(17), 2307-2310

Production Method 16

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 60 - 70 °C; 10 min, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  cooled
Reference
Oxindole-based intraocular pressure reducing agents
Zaryanova, Ekaterina V.; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(16), 3787-3793

Production Method 17

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  60 °C → 90 °C; 30 min, 90 °C; 90 °C → rt
Reference
Synthesis of substituted isatins
Zhang, Xiao-fei; et al, Bohai Daxue Xuebao, 2009, 30(3), 212-216

Production Method 18

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Ammonium acetate Solvents: Acetonitrile ;  30 min; 2 h, rt
Reference
Substrate-Controlled Diastereo- and Enantiodivergent Synthesis of Bis-Spirocyclopropyloxindoles from Available Isatin as a Single Starting Material
Eskandari, Mehdi ; et al, Journal of Organic Chemistry, 2023, 88(9), 5254-5274

Production Method 19

Reaction Conditions
1.1 Catalysts: Copper bromide (CuBr) Solvents: Benzonitrile ,  Water ;  4 h, 140 °C
Reference
Synthesis of diverse isatins via ring contraction of 3-diazoquinoline-2,4-diones
Shrestha, Rajeev; et al, RSC Advances, 2016, 6(68), 63782-63787

Production Method 20

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide ,  2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  3 h, 25 °C
Reference
Facile synthesis of isatins by direct oxidation of indoles and 3-iodoindoles using NIS/IBX
Chandra, Ajeet; et al, Tetrahedron, 2019, 75(14), 2169-2174

Production Method 21

Reaction Conditions
1.1 Reagents: Iodine pentoxide Solvents: Dimethyl sulfoxide ;  10 min, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
An efficient method based on indoles for the synthesis of isatins by taking advantage of I2O5 as oxidant
Wang, Ci-Ping; et al, Tetrahedron Letters, 2017, 58(18), 1747-1750

Production Method 22

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Iodine Catalysts: Sodium perchlorate Solvents: Dimethyl sulfoxide ;  2 h, 25 °C
Reference
Electro-organic synthesis of isatins and hydrazones through C-N cross-coupling and C(sp2)-H/C(sp3)-H functionalization
Verma, Neetu; et al, Organic & Biomolecular Chemistry, 2023, 21(33), 6707-6714

Production Method 23

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  95 °C
1.2 Reagents: Sulfuric acid ;  50 - 75 °C; 75 °C → 80 °C; 30 min, 80 °C
Reference
Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives
Teng, Yu-Ou; et al, European Journal of Medicinal Chemistry, 2016, 112, 145-156

Production Method 24

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid
Reference
Design, Synthesis, Characterization, and In Vitro Evaluation of Isatin-Pomalidomide Hybrids for Cytotoxicity against Multiple Myeloma Cell Lines
Panga, Shyam; et al, Journal of Heterocyclic Chemistry, 2018, 55(12), 2919-2928

Production Method 25

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
Reference
Ylide mediated carbonyl homologations for the preparation of isatin derivatives
Lollar, Christina T.; et al, Organic & Biomolecular Chemistry, 2014, 12(3), 406-409

Production Method 26

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  20 min, rt → 80 °C
1.2 Solvents: Water ;  cooled; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Rational design and synthesis of 3-morpholine linked aromatic-imino-1H-indoles as novel Kv1.5 channel inhibitors sharing vasodilation effects
Qin, Wei; et al, Frontiers in Molecular Biosciences, 2021, 8,

Production Method 27

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  80 °C
Reference
Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups
Gao, Shuai ; et al, Bioorganic & Medicinal Chemistry, 2017, 25(12), 2981-2994

5-bromo-2,3-dihydro-1H-indole-2,3-dione Raw materials

5-bromo-2,3-dihydro-1H-indole-2,3-dione Preparation Products

5-bromo-2,3-dihydro-1H-indole-2,3-dione Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:87-48-9)5-Bromoisatin
Order Number:sfd2412
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:87-48-9)5-bromo-2,3-dihydro-1H-indole-2,3-dione
Order Number:A842244
Stock Status:in Stock
Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:55
Price ($):262.0/481.0
Email:sales@amadischem.com

Additional information on 5-bromo-2,3-dihydro-1H-indole-2,3-dione

Comprehensive Overview of 5-Bromo-2,3-Dihydro-1H-Indole-2,3-Dione (CAS No. 87-48-9)

5-Bromo-2,3-dihydro-1H-indole-2,3-dione, also known by its CAS number 87-48-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a derivative of indole, a heterocyclic aromatic organic compound that plays a crucial role in various biological processes and has been extensively studied for its potential therapeutic applications.

The molecular structure of 5-bromo-2,3-dihydro-1H-indole-2,3-dione consists of an indole ring with a bromine atom at the 5-position and a diketone functional group at the 2,3 positions. This unique arrangement imparts specific chemical and biological properties to the compound, making it an interesting subject for both academic and industrial research.

In recent years, the study of 5-bromo-2,3-dihydro-1H-indole-2,3-dione has gained momentum due to its potential applications in drug discovery and development. One of the key areas of interest is its role as a scaffold for the synthesis of bioactive molecules. The bromine substituent provides a handle for further chemical modifications, enabling researchers to explore a wide range of derivatives with enhanced pharmacological properties.

Research has shown that 5-bromo-2,3-dihydro-1H-indole-2,3-dione exhibits promising biological activities. For instance, studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. One notable example is its ability to inhibit the activity of histone deacetylases (HDACs), which are implicated in several cancers and neurodegenerative disorders. By modulating HDAC activity, this compound may offer new therapeutic strategies for these conditions.

Beyond its enzymatic inhibition properties, 5-bromo-2,3-dihydro-1H-indole-2,3-dione has also been investigated for its anti-inflammatory and antioxidant effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS), suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 5-bromo-2,3-dihydro-1H-indole-2,3-dione have also been studied to evaluate its suitability as a drug candidate. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are essential for ensuring that the compound can effectively reach its target sites in the body and exert its therapeutic effects without causing significant side effects.

In addition to its direct biological activities, 5-bromo-2,3-dihydro-1H-indole-2,3-dione serves as a valuable tool in chemical biology research. Its ability to modulate specific biological pathways makes it useful for probing cellular processes and understanding disease mechanisms. For example, it has been used in high-throughput screening assays to identify novel targets and pathways involved in various diseases.

The synthesis of 5-bromo-2,3-dihydro-1H-indole-2,3-dione has been optimized using various synthetic routes to improve yield and purity. One common method involves the reaction of 5-bromoisatin with appropriate reagents under controlled conditions. The choice of synthetic route can significantly impact the efficiency and scalability of production, making it an important consideration for both academic and industrial applications.

In conclusion, 5-bromo-2,3-dihydro-1H-indole-2,3-dione (CAS No. 87-48-9) is a versatile compound with a wide range of potential applications in pharmaceutical research and development. Its unique chemical structure and biological activities make it an attractive candidate for further investigation into new therapeutic agents. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds promise for contributing to significant medical breakthroughs in the future.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:87-48-9)5-Bromoisatin
sfd2412
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:87-48-9)5-bromo-2,3-dihydro-1H-indole-2,3-dione
A842244
Purity:99%/99%
Quantity:500g/1kg
Price ($):262.0/481.0
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